(3-Fluorocyclopentyl)methanol

Medicinal Chemistry Process Chemistry Procurement

Medicinal chemistry groups optimizing fluorinated kinase libraries require reliable, low-cost building blocks. Substituting a generic fluorocyclopentyl alcohol risks steric mismatch and higher costs. This compound is the validated, cost-effective solution. - **Cost advantage**: 903 RMB/100mg (vs. 2,626 RMB for 1-fluoro isomer). - **Proven relevance**: Scaffold potency confirmed against JAK3 (IC50 0.2-0.3 nM) & LRRK2 (IC50 10.8-15.2 nM). - **Data support**: Batch-specific NMR, HPLC, GC certs for regulatory filings. - **CNS application**: Predicted LogP 0.66 supports blood-brain barrier penetration (e.g., ORL1 antagonist MK-1925).

Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol
CAS No. 1554199-56-2
Cat. No. B3105845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorocyclopentyl)methanol
CAS1554199-56-2
Molecular FormulaC6H11FO
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1CC(CC1CO)F
InChIInChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2
InChIKeyCYSCIWOGJGUWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorocyclopentyl)methanol (CAS 1554199-56-2): Basic Properties and Role in Drug Discovery


(3-Fluorocyclopentyl)methanol (CAS 1554199-56-2) is a fluorinated cyclopentyl building block with the molecular formula C6H11FO and a molecular weight of 118.15 g/mol . It exists as a stereoisomeric mixture (unspecified stereochemistry) and is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules [1]. Its predicted physicochemical properties include a boiling point of 163.2±13.0 °C, density of 1.04±0.1 g/cm³, and a calculated LogP of 0.66 [2][3].

(3-Fluorocyclopentyl)methanol (CAS 1554199-56-2): Why Regioisomers and Stereoisomers Cannot Be Substituted


The precise position of the fluorine atom on the cyclopentane ring dictates both the compound's physicochemical profile and its downstream synthetic utility. While other fluorocyclopentyl methanol regioisomers (e.g., 1-fluoro or 2-fluoro) and stereochemically defined analogs (e.g., cis- or trans-3-fluorocyclopentyl) share the same molecular formula, they exhibit divergent reactivity in key transformations, different metabolic stability when incorporated into drug candidates, and distinct commercial availability and cost profiles [1]. Simply substituting a generic fluorocyclopentyl alcohol without verifying the exact substitution pattern risks introducing unwanted stereoelectronic effects, compromising synthetic yield, or incurring unnecessary procurement costs [2]. The following quantitative evidence demonstrates exactly where (3-Fluorocyclopentyl)methanol differs from its closest analogs.

(3-Fluorocyclopentyl)methanol (CAS 1554199-56-2): Evidence-Based Comparative Selection Guide


Procurement Cost Advantage: (3-Fluorocyclopentyl)methanol vs. (1-Fluorocyclopentyl)methanol

(3-Fluorocyclopentyl)methanol is available at a substantially lower unit cost compared to its 1-fluoro regioisomer. For a 100 mg quantity of 95% purity material, the price of (3-Fluorocyclopentyl)methanol is approximately 903 RMB, while the corresponding 1-fluoro isomer is priced at 2626 RMB—a difference of over 65% [1]. This cost advantage scales linearly with larger batch sizes (e.g., 500 mg at 2033 RMB vs. 6996 RMB) [1].

Medicinal Chemistry Process Chemistry Procurement

Purity and Analytical Certification: (3-Fluorocyclopentyl)methanol vs. (1-Fluorocyclopentyl)methanol

While both regioisomers are commercially available at 95% nominal purity, (3-Fluorocyclopentyl)methanol is routinely supplied with comprehensive analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis . The (1-Fluorocyclopentyl)methanol isomer, in contrast, is often listed with limited or no accompanying QC data from certain suppliers, which may necessitate additional in-house purification and characterization [1].

Analytical Chemistry Quality Control Synthetic Chemistry

Synthetic Utility Inferred from Potency of 3-Fluorocyclopentyl-Containing Drug Candidates

The 3-fluorocyclopentyl group has been validated in multiple high-potency kinase inhibitors, demonstrating the scaffold's value in medicinal chemistry. In JAK3 inhibitors, compounds incorporating the (1R,3S)-3-fluorocyclopentyl moiety exhibited IC50 values as low as 0.300 nM, while the corresponding (1S,3R) stereoisomer showed IC50 values of 0.200 nM [1][2]. For LRRK2 inhibition, a (cis)-3-fluorocyclopentyl derivative achieved IC50 values of 10.8–15.2 nM [3]. While direct comparative data for (3-Fluorocyclopentyl)methanol itself is not available, the consistent sub-nanomolar to low-nanomolar potency of molecules containing this moiety underscores its privileged status in drug design compared to non-fluorinated or differently substituted analogs.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Predicted Physicochemical Property Differentiation: (3-Fluorocyclopentyl)methanol vs. (1-Fluorocyclopentyl)methanol

Computational predictions reveal measurable differences in key drug-likeness parameters between regioisomers. (3-Fluorocyclopentyl)methanol has a predicted LogP of 0.66, indicating moderate hydrophilicity . In contrast, the (1-Fluorocyclopentyl)methanol isomer has a predicted pKa of 15.05±0.10, suggesting slightly different acidity behavior . The difference in fluorine substitution position alters the molecule's hydrogen-bonding network and metabolic vulnerability, which can translate into distinct ADME profiles when incorporated into lead compounds.

Medicinal Chemistry Physicochemical Properties Drug Design

(3-Fluorocyclopentyl)methanol (CAS 1554199-56-2): Optimal Application Scenarios Based on Quantitative Evidence


Cost-Effective Synthesis of Fluorinated Kinase Inhibitor Libraries

Given its significantly lower procurement cost compared to the 1-fluoro regioisomer (903 RMB vs. 2626 RMB per 100 mg) , (3-Fluorocyclopentyl)methanol is the preferred choice for medicinal chemistry groups synthesizing large libraries of fluorinated kinase inhibitors. The validated potency of 3-fluorocyclopentyl-containing compounds against JAK3 (IC50 0.200–0.300 nM) and LRRK2 (IC50 10.8–15.2 nM) confirms the scaffold's relevance [1]. Using the more affordable (3-Fluorocyclopentyl)methanol allows for more extensive SAR exploration without exceeding budget constraints.

Process Chemistry Scale-Up Where Analytical Traceability Is Required

For process chemistry development and scale-up activities requiring robust quality documentation, (3-Fluorocyclopentyl)methanol offers clear advantages. Major suppliers provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of documentation supports regulatory filings and ensures batch-to-batch consistency during scale-up, unlike alternative fluorocyclopentyl methanol isomers that may lack comprehensive QC support [2].

Design of CNS-Penetrant Drug Candidates

The predicted LogP of 0.66 for (3-Fluorocyclopentyl)methanol places it in a favorable range for crossing the blood-brain barrier. This property, combined with the demonstrated brain penetrability of 3-fluorocyclopentyl-containing compounds such as the ORL1 antagonist MK-1925 [3], makes this building block particularly suitable for CNS drug discovery programs targeting neurological and psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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